methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of indole, thiazole, and ester functionalities. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
The final coupling step involves the acylation of the indole intermediate with the thiazole carboxylate, followed by esterification to yield the target compound. Reaction conditions typically include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors in the body, while the thiazole ring can interact with enzymes involved in metabolic pathways. These interactions can lead to the modulation of biological processes, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(6-chloro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- Methyl 2-{[(6-methyl-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of the fluoro group on the indole ring, which can enhance its biological activity and selectivity. The combination of the indole and thiazole moieties also provides a unique scaffold for the development of new bioactive compounds .
Properties
Molecular Formula |
C16H14FN3O3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[[2-(6-fluoroindol-1-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14FN3O3S/c1-9-14(15(22)23-2)19-16(24-9)18-13(21)8-20-6-5-10-3-4-11(17)7-12(10)20/h3-7H,8H2,1-2H3,(H,18,19,21) |
InChI Key |
FYLVZZKPTBXULA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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